molecular formula C13H16BFO3 B1447265 2-Fluoro-4-formylphenylboronic acid pinacol ester CAS No. 1352657-25-0

2-Fluoro-4-formylphenylboronic acid pinacol ester

Cat. No.: B1447265
CAS No.: 1352657-25-0
M. Wt: 250.08 g/mol
InChI Key: GUCARQAICCYFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-formylphenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C13H16BFO3 and its molecular weight is 250.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymerization

  • Facile Synthesis of H2O2-Cleavable Poly(ester-amide)s: 2-Fluoro-4-formylphenylboronic acid pinacol ester is utilized in the synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization. This compound plays a crucial role in the integration of H2O2-cleavable phenylboronic acid ester into the polymer backbone, leading to complete degradation in aqueous medium and demonstrating potential as a H2O2-responsive delivery vehicle (Cui, Zhang, Du, & Li, 2017).

Chemical Transformations and Borylation

  • Nickel-Catalyzed Borylation of Polyfluoroarenes: This compound is used in the transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation. This process involves transmetalation with bis(pinacolato)diboron and is significant for converting various fluoroarenes into their corresponding boronate esters (Zhou et al., 2016).
  • Ni/Cu-Catalyzed Defluoroborylation of Fluoroarenes: The Ni/Cu-catalyzed transformation of fluoroarenes to arylboronic acid pinacol esters, including this compound, is significant for the synthesis of diverse functionalized arenes. This method demonstrates the synthetic utility of the compound in C-F bond functionalizations (Niwa, Ochiai, Watanabe, & Hosoya, 2015).

Analytical Applications

  • Organoboron Compounds as Lewis Acid Receptors: Organoboron compounds, including derivatives of this compound, are used as Lewis acid receptors for fluoride anions in polymeric membranes. This application is important in the development of analytical techniques for fluoride ion sensing (Jańczyk, Adamczyk-Woźniak, Sporzyński, & Wróblewski, 2012).

Pharmaceutical and Biological Research

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes: The synthesis of various novel 4-arylthiophene-2-carbaldehyde compounds is achieved via Suzuki-Miyaura cross-coupling with different arylboronic pinacol esters/acids, including this compound. These synthesized products exhibit significant antibacterial and antiurease activities, demonstrating the compound's importance in pharmaceutical research (Ali et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 2-Fluoro-4-formylphenylboronic acid pinacol ester, also known as 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, are the organic groups involved in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the formation of carbon-carbon bonds and is widely used in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM coupling reaction . In this process, the organoboron reagent (such as our compound) transfers an organic group to a transition metal, typically palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SM coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This enables the synthesis of a wide variety of complex organic compounds, making it a valuable tool in organic synthesis .

Action Environment

The efficacy and stability of this compound are influenced by several environmental factors. For instance, the compound is known to be more stable under mild reaction conditions . Additionally, the compound is generally environmentally benign, contributing to its wide use in organic synthesis .

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-formylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. The boronic acid group in this compound can interact with serine and threonine residues in enzymes, forming stable complexes that inhibit enzyme activity. This interaction is particularly relevant in the study of proteases, where this compound can act as a potent inhibitor. Additionally, this compound can form complexes with other biomolecules, such as carbohydrates and nucleotides, through its boronic acid group, further expanding its utility in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, the inhibition of proteases by this compound can lead to alterations in cell signaling cascades, affecting processes such as apoptosis, cell proliferation, and differentiation. Furthermore, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of protease inhibition, where the formation of a stable complex between the boronic acid group and the active site serine residue results in the inhibition of enzyme function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis over time, leading to the formation of degradation products. The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo settings, with findings indicating that prolonged exposure to this compound can lead to alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cell death and tissue damage. These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as esterases and hydrolases, leading to the formation of various metabolites. These metabolic processes can influence the overall activity and efficacy of this compound in biochemical assays and reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to different cellular compartments, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by factors such as targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules and modulate their activity. For instance, this compound can localize to the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Properties

IUPAC Name

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCARQAICCYFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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